molecular formula C18H19N3O B7115221 N-(2H-indazol-3-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine

N-(2H-indazol-3-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine

Cat. No.: B7115221
M. Wt: 293.4 g/mol
InChI Key: SDAGFMAJWUDBHR-UHFFFAOYSA-N
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Description

N-(2H-indazol-3-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine is a complex organic compound featuring a benzofuran core and an indazole moiety

Properties

IUPAC Name

N-(2H-indazol-3-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-18(2)11-22-17-9-12(7-8-14(17)18)19-10-16-13-5-3-4-6-15(13)20-21-16/h3-9,19H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAGFMAJWUDBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=CC(=C2)NCC3=C4C=CC=CC4=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-indazol-3-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine typically involves multi-step organic reactions. One common approach is the reaction of 2H-indazole with 3,3-dimethyl-2H-1-benzofuran-6-amine under specific conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted benzofurans or indazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. Its interaction with various biological targets can lead to the development of new therapeutic agents.

Medicine: In medicine, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2H-indazol-3-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indazole derivatives: Other indazole-containing compounds with varying substituents.

  • Benzofuran derivatives: Compounds featuring benzofuran cores with different functional groups.

Uniqueness: N-(2H-indazol-3-ylmethyl)-3,3-dimethyl-2H-1-benzofuran-6-amine stands out due to its specific combination of indazole and benzofuran moieties, which may confer unique chemical and biological properties compared to other similar compounds.

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